molecular formula C12H10ClNO2 B060485 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One CAS No. 169814-48-6

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Cat. No.: B060485
CAS No.: 169814-48-6
M. Wt: 235.66 g/mol
InChI Key: XSAMMAPYCPHHKH-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is known for its unique structure, which includes a chlorophenyl group and a methylisoxazole moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired isoxazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 4-(4-Chlorophenyl)-2-methyl-1,3-thiazole
  • 3-(4-Chlorophenyl)-5-methylisoxazole

Uniqueness

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is unique due to its specific combination of a chlorophenyl group and a methylisoxazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, which can be leveraged in the development of new drugs and materials .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAMMAPYCPHHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370634
Record name 1-[3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169814-48-6
Record name 1-[3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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